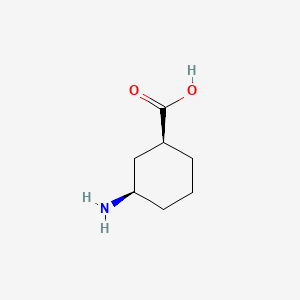
bis(maltolato)oxovanadium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(maltolato)oxovanadium(IV): is a coordination complex of vanadium with maltol, a naturally occurring organic compound. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. It is known for its insulin-mimetic properties, making it a promising candidate for managing blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(maltolato)oxovanadium(IV) can be synthesized by reacting vanadyl sulfate with maltol in an aqueous solution. The reaction typically involves the following steps:
- Dissolve vanadyl sulfate in water.
- Add maltol to the solution while stirring.
- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.
- Heat the mixture to around 60-70°C for several hours.
- Allow the solution to cool and filter the precipitate.
- Wash the precipitate with water and dry it under vacuum.
Industrial Production Methods: Industrial production of bis(maltolato)oxovanadium(IV) follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Bis(maltolato)oxovanadium(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium(V) complexes.
Reduction: It can be reduced back to vanadium(III) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using different ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Vanadium(V) complexes such as bis(maltolato)dioxovanadium(V).
Reduction: Vanadium(III) complexes.
Substitution: New vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(maltolato)oxovanadium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of vanadium.
Biology: It has been studied for its effects on cellular metabolism and enzyme activity.
Medicine: It is being investigated as a potential treatment for diabetes due to its insulin-mimetic properties.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which bis(maltolato)oxovanadium(IV) exerts its effects involves several molecular targets and pathways:
Insulin-Mimetic Activity: It acts as a competitive and reversible inhibitor of protein tyrosine phosphatases, which are enzymes that negatively regulate insulin receptor activation and signaling.
Regulation of Enzyme Activity: It can modulate the activity of various enzymes involved in glucose metabolism, leading to improved glycemic control.
Neuroprotective Effects: It has been shown to alleviate neuronal apoptosis by regulating peroxisome proliferator-activated receptor gamma (PPARγ) in models of Alzheimer’s disease.
Comparación Con Compuestos Similares
Bis(ethylmaltolato)oxovanadium(IV): Similar to bis(maltolato)oxovanadium(IV) but with ethyl groups instead of methyl groups on the maltol ligands.
Vanadyl Acetylacetonate: Another vanadium complex with insulin-mimetic properties.
Sodium Metavanadate: A simple vanadium compound with biological activity.
Uniqueness: Bis(maltolato)oxovanadium(IV) is unique due to its high stability and bioavailability compared to other vanadium complexes. Its ability to mimic insulin and regulate glucose metabolism makes it particularly valuable in medical research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H12O7V |
|---|---|
Peso molecular |
319.16 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylpyran-4-one;oxovanadium |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;; |
Clave InChI |
MJEQATZUYUGWHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V] |
Pictogramas |
Acute Toxic |
Sinónimos |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)
![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)
![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)






![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
